molecular formula C20H18ClFN2O5S B2586579 methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 900012-98-8

methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2586579
CAS No.: 900012-98-8
M. Wt: 452.88
InChI Key: PXNJCAXYMLTHFQ-UHFFFAOYSA-N
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Description

Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 3-chloro-4-fluorobenzenesulfonylmethyl substituent at position 6 and a 4-methylphenyl group at position 2. This scaffold is structurally related to Biginelli-type pyrimidines, which are known for diverse pharmacological applications, including enzyme inhibition and antioxidant activity .

Properties

IUPAC Name

methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O5S/c1-11-3-5-12(6-4-11)18-17(19(25)29-2)16(23-20(26)24-18)10-30(27,28)13-7-8-15(22)14(21)9-13/h3-9,18H,10H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNJCAXYMLTHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous tetrahydropyrimidine derivatives reported in the literature:

Compound Name Position 4 Substituent Position 6/Other Substituents Key Functional Groups Biological Activity/Properties Reference
Target Compound 4-(4-Methylphenyl) 6-[(3-Chloro-4-fluorobenzenesulfonyl)methyl] Sulfonyl, Chloro, Fluoro Not explicitly reported N/A
Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) 4-Methylbenzoate 6-Phenyl, 2-Thio Thioester, Cyano Antibacterial
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl 6-Methyl Oxo, Fluoro Synthetic intermediate
Methyl 4-(Naphthalen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Naphthalen-2-yl 6-Methyl Oxo, Aromatic Thymidine phosphorylase inhibition
Methyl 4-(2,4-Dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2,4-Dichlorophenyl) 6-Methyl Oxo, Dichloro Enzyme inhibition
Ethyl 4-[4-(Trifluoromethyl)phenyl]-2-sulfanylidene-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(Trifluoromethylphenyl) 2-Sulfanylidene (Thione) Thione, Trifluoromethyl Crystallographic studies

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-chloro-4-fluorobenzenesulfonyl group introduces stronger electron withdrawal compared to thio (5b) or oxo (7) substituents, which may enhance metabolic stability and binding affinity in enzyme interactions .
  • Aromatic Diversity : The 4-methylphenyl group in the target compound differs from halogenated (7) or polycyclic aromatic (7) substituents, which are associated with varied biological activities, such as thymidine phosphorylase inhibition .
Physicochemical Properties
  • Crystallography : and highlight the role of hydrogen bonding (e.g., N–H···O interactions) in stabilizing crystal structures of related compounds . The sulfonyl group in the target compound may promote similar interactions, affecting solubility and crystallinity .

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